3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl pyridine intermediate, followed by its functionalization to introduce the sulfonamide group. The final step involves the chlorination of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them into amines or other reduced forms.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The furan and pyridine rings may also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: Lacks the chlorine and methoxy groups.
3-chloro-N-(pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide: Lacks the furan ring.
3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide: Lacks the methoxy group.
Uniqueness
The presence of both the furan and pyridine rings, along with the sulfonamide group, makes 3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide unique. These structural features contribute to its potential biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-16-7-5-13(9-14(16)18)25(21,22)20-11-12-4-6-15(19-10-12)17-3-2-8-24-17/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJUTXUAIHVSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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